molecular formula C8H7N3 B120755 Quinoxalin-2-amine CAS No. 5424-05-5

Quinoxalin-2-amine

Cat. No. B120755
CAS RN: 5424-05-5
M. Wt: 145.16 g/mol
InChI Key: YOWAEZWWQFSEJD-UHFFFAOYSA-N
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Description

Quinoxalin-2-amine is a chemical compound that serves as a core structure for various derivatives with significant biological activities. The compound is characterized by a quinoxaline core, which is a fused ring system combining a benzene ring with a pyrazine ring. The presence of an amine group at the second position of the quinoxaline ring is a defining feature of quinoxalin-2-amines, which can be further modified to enhance or alter their biological properties.

Synthesis Analysis

The synthesis of quinoxalin-2-amine derivatives has been explored through various methods. One approach involves the use of CeO2 nanoparticles to catalyze three-component reactions in water, combining 1,2-diamines with aldehydes and isocyanides to produce novel quinoxalin-2-amine derivatives . Another method includes copper-catalyzed oxidative C-3 amination of quinoxalin-2(1H)-ones with primary or secondary amines, yielding a wide variety of 3-aminoquinoxalin-2(1H)-ones . Additionally, the synthesis of quinoxalines or quinolin-8-amines from N-propargyl aniline derivatives has been achieved using tin and indium chlorides, showcasing the versatility of main group metal catalysis in the formation of these compounds .

Molecular Structure Analysis

The molecular structure of quinoxalin-2-amines is characterized by the quinoxaline scaffold, which provides a rigid and planar framework. This structural rigidity is crucial for the interaction of these molecules with biological targets. The amine group at the 2-position is a key functional group that can participate in hydrogen bonding and can be further derivatized to modulate the compound's properties .

Chemical Reactions Analysis

Quinoxalin-2-amines undergo various chemical reactions that are essential for the development of pharmacologically active compounds. For instance, the amination of quinoxalin-2(1H)-ones with dialkyl azodicarboxylates under visible-light irradiation has been reported, leading to the formation of aminal quinoxaline derivatives . Additionally, the regioselective C-3 alkoxylation, amination, sulfenylation, and selenylation of quinoxalin-2(1H)-ones have been achieved using Selectfluor-mediated oxidative coupling, expanding the functional

Scientific Research Applications

Synthesis and Derivative Formation

Quinoxalin-2-amine derivatives are synthesized through environmentally benign methods, such as the cerium oxide nanoparticle-catalyzed three-component protocol in water. This method is effective for creating a variety of derivatives, including 3,4-dihydroquinoxalin-2-amines, offering a green approach to their production (Edayadulla & Lee, 2014).

Organic Light Emitting Diodes (OLEDs)

Novel quinoxaline derivatives, such as those containing arylaminated aceanthrylene, have been developed for use in organic red-light emitting diodes. These derivatives exhibit good thermal stability and solvatochromic effects, showing promise as stable and efficient materials for OLED applications (Jang et al., 2011).

Functionalization Techniques

Quinoxalin-2(1H)-ones, closely related to quinoxalin-2-amines, have been subject to diverse functionalization techniques, including C-H bond functionalization. Recent advances include various methods like arylation, amination, acylation, and more, demonstrating their versatile chemical properties and applications in drug development (Ghosh & Das, 2020).

Antiproliferative Properties

2,3-Substituted quinoxalin-6-amine analogs have been studied for their antiproliferative effects, particularly against cancer cell lines. Structure-activity relationship studies of these compounds have led to the identification of analogs with potent activity, indicating their potential in cancer treatment (Chen et al., 2011).

Future Directions

Quinoxalin-2-amine has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The development of newer synthetic strategies as well as novel methodologies to decorate the quinoxaline scaffold with proper functional groups is a promising future direction .

properties

IUPAC Name

quinoxalin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c9-8-5-10-6-3-1-2-4-7(6)11-8/h1-5H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWAEZWWQFSEJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00279557
Record name Quinoxalin-2-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinoxalin-2-amine

CAS RN

5424-05-5
Record name 5424-05-5
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Record name 5424-05-5
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Record name Quinoxalin-2-amine
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Record name quinoxalin-2-amine
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Three g. of 2-chloroquinoxaline (commercially available) was dissolved in 50 ml. of dimethylsulfoxide and heated on the steam bath while anhydrous ammonia was bubbled into the mixture. The mixture was heated and stirred overnight on the steam bath. It was poured into 150 ml. of a mixture of ice and water, and the solid which precipitated was collected by filtration. This solid was recovered starting material and was discarded. The filtrate was cooled in an ice bath and the solid which precipitated was filtered off. This solid was identified by infrared spectrum as the desired compound, 2-aminoquinoxaline. It was used as is without further purification.
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Synthesis routes and methods III

Procedure details

To 2-chloroquinoxaline (1.0 g, 6 mmol) was added ammonia in methanol (8 mL of a 2M solution). The reaction was sealed in a vial, heated to 80° C., and stirred for 12 hours. The reaction was cooled to room temperature and concentrated under reduced pressure. The residue was taken up in methylene chloride and filtered. Hexane was added until a precipitate formed which was filtered and found to be the desired product (5% yield).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
226
Citations
N Edayadulla, YR Lee - RSC Advances, 2014 - pubs.rsc.org
… The syntheses of novel quinoxalin-2-amine derivatives were conducted in water using CeO 2 nanoparticle catalyzed three-component reactions of 1,2-diamines with aldehydes and …
Number of citations: 35 pubs.rsc.org
S Grivas, K Olsson - Acta chemica Scandinavica. Series B: Organic …, 1985 - europepmc.org
The highly mutagenic title compound (MeIQx) was prepared in 21% overall yield from 4-fluoro-o-phenylenediamine. The 3, 7-dimethyl isomer may be obtained as a minor by-product. …
Number of citations: 48 europepmc.org
A Shaabani, F Hajishaabanha… - Helvetica Chimica …, 2012 - Wiley Online Library
A novel and efficient isocyanide‐based multicomponent reaction between alkyl or aryl isocyanides 1, 2,3‐diaminomaleonitrile (2), naphthalene‐2,3‐diamines (6) or benzene‐1,2‐…
Number of citations: 15 onlinelibrary.wiley.com
R Ghorbani-Vaghei, M Amiri, R Karimi-Nami, Z Salimi - RSC advances, 2013 - pubs.rsc.org
… 1,1′-biphenyl]-4-yl)-quinoxalin-2-amine (4a) as a model compound using EtOH as solvent. … -3-(biphenyl-4-yl)-quinoxalin-2-amine in the presence of the N-halo catalyst under similar …
Number of citations: 11 pubs.rsc.org
S Grivas - Acta Chemica Scandinavica. Series B: Organic …, 1985 - europepmc.org
The highly mutagenic title compound (4, 8-DiMeIQx) was synthesized in 13% overall yield from 2-fluoro-5-nitrotoluene in eight operations. The average operation yield was 83%. The …
Number of citations: 26 europepmc.org
K Olsson, S Grivas - 1986 - actachemscand.org
Results By analogy with previous work23 an attractive intermediate was the known15 iV, 2, 3-trimethyl-6-quinoxalinamine (i; see Scheme 2). This was nitrated and the product (2) …
Number of citations: 9 actachemscand.org
G Brahmeshwari, P Bhaskar… - J. Pharm. Sci. Res, 2015 - researchgate.net
… synthesis and development of 3-Chloro – N - ((5-chloro-1-tosyl-1H-benzo [d] imidazol – 2 - yl) methyl) - N arylquinoxalin-2-amines (5a-e) from 3-chloro-Np-tolyl quinoxalin 2-amine (3) …
Number of citations: 1 www.researchgate.net
T Nyhammar, S Grivas - Acta Chemica Scandinavica. Series B …, 1986 - europepmc.org
… Synthesis of the potent mutagen 3,5,8-trimethyl-3H-imidazo[4,5-f]quinoxalin-2-amine. … A convenient synthesis of the potent mutagen 3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxalin-2-amine …
Number of citations: 16 europepmc.org
K Shashikala, E Laxminarayana, M Ramesh… - Organic Chemistry …, 2020 - ojs.wiserpub.com
… Abstract: The microwave assisted synthesis of 3-Chloro-N-(2-(5-chloro-1-tosyl-1H-benzo [d] imidazol-2-yl) ethyl)N-substituted quinoxalin-2-amine derivatives is described. 2,3-dichloro …
Number of citations: 1 ojs.wiserpub.com
A Idris, Z Abdullah, A Ariffin, ZA Fairuz… - … Section E: Structure …, 2010 - scripts.iucr.org
The quinoxaline system in the title hydrate, C15H13N3·H2O, is roughly planar, the rms deviation for the 18 non-H atoms being 0.188 Å; this conformation features a short intramolecular …
Number of citations: 15 scripts.iucr.org

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